molecular formula C12H14O2 B6213731 methyl 2-cyclopropyl-4-methylbenzoate CAS No. 2742659-16-9

methyl 2-cyclopropyl-4-methylbenzoate

Cat. No.: B6213731
CAS No.: 2742659-16-9
M. Wt: 190.2
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Description

Methyl 2-cyclopropyl-4-methylbenzoate is an organic compound with the molecular formula C12H14O2 It is a derivative of benzoic acid, featuring a cyclopropyl group and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-cyclopropyl-4-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2-cyclopropyl-4-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.

Another method involves the Friedel-Crafts acylation of toluene with cyclopropylcarbonyl chloride, followed by esterification with methanol. This method requires the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the acylation reaction.

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of high-purity starting materials and efficient purification techniques ensures the production of high-quality this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyclopropyl-4-methylbenzoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid, 2-cyclopropyl-4-methylbenzoic acid, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ester group can yield the corresponding alcohol, 2-cyclopropyl-4-methylbenzyl alcohol, using reducing agents like lithium aluminum hydride.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 2-cyclopropyl-4-methylbenzoic acid.

    Reduction: 2-cyclopropyl-4-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 2-cyclopropyl-4-methylbenzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic effects.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of methyl 2-cyclopropyl-4-methylbenzoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The cyclopropyl group can influence the compound’s binding affinity and specificity, while the ester group can undergo hydrolysis to release the active carboxylic acid.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-cyclopropyl-2-methylbenzoate: Similar structure but with different positions of the cyclopropyl and methyl groups.

    Methyl 2-cyclopropylbenzoate: Lacks the additional methyl group on the benzene ring.

    Methyl 4-methylbenzoate: Lacks the cyclopropyl group.

Uniqueness

Methyl 2-cyclopropyl-4-methylbenzoate is unique due to the specific positioning of the cyclopropyl and methyl groups on the benzene ring. This unique arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

CAS No.

2742659-16-9

Molecular Formula

C12H14O2

Molecular Weight

190.2

Purity

95

Origin of Product

United States

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